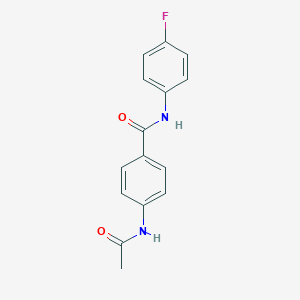

4-acetamido-N-(4-fluorophenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13FN2O2 |

|---|---|

Molecular Weight |

272.27 g/mol |

IUPAC Name |

4-acetamido-N-(4-fluorophenyl)benzamide |

InChI |

InChI=1S/C15H13FN2O2/c1-10(19)17-13-6-2-11(3-7-13)15(20)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H,17,19)(H,18,20) |

InChI Key |

COWVYASIGCHCSJ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preclinical Pharmacological Evaluation and Biological Activities of 4 Acetamido N 4 Fluorophenyl Benzamide Derivatives

Investigation of Antimicrobial Properties

Derivatives of the benzamide (B126) class have been a significant focus of research for developing new antimicrobial agents to combat the challenge of drug-resistant pathogens.

Benzamide derivatives have demonstrated notable efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus, including multidrug-resistant strains (MRSA). One promising class of benzamide-based agents functions by inhibiting the FtsZ protein, which is crucial for bacterial cell division. nih.govmdpi.com For instance, a next-generation benzamide FtsZ inhibitor, TXH9179, has shown superior bactericidal potency against a wide array of clinical isolates of methicillin-sensitive S. aureus (MSSA) and MRSA. nih.gov It was found to be four times more potent than its predecessor, TXA707, against 55 clinical isolates. nih.gov

Similarly, studies on difluorobenzamide derivatives have confirmed their potent antimicrobial activity against MRSA. mdpi.com Five such compounds exhibited excellent activity against MRSA (ATCC 43300), with three showing low Minimum Inhibitory Concentration (MIC) values of 4 µg/mL against this highly resistant strain. mdpi.com Other research into benzamide derivatives incorporating quinoxaline (B1680401) and benzthiazole moieties also revealed strong antibacterial action against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 1: Antibacterial Activity of Select Benzamide Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Difluorobenzamide Derivatives (Compounds 2, 4, 5) | MRSA ATCC 43300 | 4 | mdpi.com |

| Difluorobenzamide Derivative (Compound 4) | MSSA ATCC25923 | 1 | mdpi.com |

| Sulfonamide Derivatives (Compounds 1b-d) | S. aureus (Clinical Strains) | 64 - 512 | jocpr.com |

| 1,3,4-Oxadiazole Derivative (Compound 13) | S. aureus | MIC90: 0.5 | nih.gov |

The therapeutic potential of benzamide-related structures extends to antifungal applications. Research has shown that N-(4-halobenzyl)amides derived from benzoic acids exhibit activity against various Candida strains. nih.gov For example, one N-(4-halobenzyl)benzamide derivative (compound 16) was active against all eight tested Candida strains, including five fluconazole-resistant clinical strains, with MIC values ranging from 85.3 to 341.3 µg/mL. nih.gov

Arylsulfonamide-based compounds, which share structural similarities, have also been identified as having fungistatic and fungicidal effects against Candida spp. nih.gov These findings suggest that the core benzamide structure can be modified to create agents effective against fungal pathogens, potentially by targeting enzymes like carbonic anhydrases, which are crucial for fungal growth. nih.gov

Table 2: Antifungal Activity of Select Benzamide-Related Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-(4-halobenzyl)benzamide (Compound 16) | C. krusei ATCC 6258 | 85.3 | nih.gov |

| N-(4-halobenzyl)benzamide (Compound 16) | Candida spp. (clinical strains) | 85.3 - 341.3 | nih.gov |

A primary mechanism for the antibacterial action of many advanced benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.govmdpi.com FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring at the site of cell division. nih.gov By targeting an interdomain cleft in the S. aureus FtsZ (SaFtsZ), these benzamide inhibitors disrupt the formation of the Z-ring, leading to a halt in cell division and ultimately cell death. nih.govmdpi.com Crystallographic studies have confirmed the direct binding of these inhibitors to SaFtsZ. nih.gov

Another potential target for antimicrobial benzamides is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. nih.gov InhA is a vital enzyme in the mycolic acid biosynthesis pathway of mycobacteria. While direct inhibition of InhA by 4-acetamido-N-(4-fluorophenyl)benzamide itself is not established, other novel inhibitors have been developed to target InhA directly, bypassing the need for prodrug activation that is a limitation for drugs like isoniazid, particularly in infections like Mycobacterium abscessus. nih.gov This highlights InhA as a druggable target that could potentially be exploited by appropriately designed benzamide derivatives. nih.gov

Assessment of Anti-inflammatory Modulatory Effects

Benzamide derivatives have been investigated for their potential to modulate inflammatory processes. Harmful stimuli can trigger inflammation, and chronic inflammation is linked to numerous diseases. nih.gov Research into N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated significant anti-inflammatory activity by assessing their ability to inhibit proteinase (trypsin) activity. nih.gov The IC50 values for these compounds, ranging from 0.04 to 0.07 mg/mL, were substantially lower than that of the standard drug acetylsalicylic acid (0.4051 mg/mL), indicating superior in vitro anti-inflammatory potential. nih.gov These findings suggest that the benzamide scaffold is a promising template for developing new anti-inflammatory agents.

Anticancer Activity Profiling

The development of targeted cancer therapies is a critical area of medicinal chemistry, and benzamide derivatives have emerged as a versatile structural framework for designing potent anticancer agents.

A key target in cancer therapy is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor that plays a crucial role in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen. nih.govnih.gov Blocking VEGFR-2 signaling is a validated strategy to inhibit tumor growth. rsc.org

Several series of novel derivatives incorporating benzamide-like structures have been designed and synthesized as VEGFR-2 inhibitors. nih.gov For example, a series of piperazinylquinoxaline-based derivatives were evaluated for their ability to inhibit VEGFR-2. These compounds showed significant inhibitory activity at sub-micromolar concentrations, with IC50 values ranging from 0.19 to 0.60 µM. nih.gov These derivatives also displayed considerable antitumor activity against various cancer cell lines, including lung (A549), liver (HepG-2), colon (Caco-2), and breast (MDA) cancer cells. nih.gov The success of these compounds underscores the potential of using the benzamide core to develop selective and effective anticancer agents targeting VEGFR-2. nih.govrsc.org

Table 3: VEGFR-2 Inhibitory Activity of Select Benzamide-Related Derivatives

| Compound Series | Molecular Target | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Piperazinylquinoxaline Derivatives | VEGFR-2 | 0.19 - 0.60 | nih.gov |

| Sorafenib (Standard) | VEGFR-2 | 0.08 | nih.gov |

| Oxoquinolone Derivative (Compound 80) | VEGFR-2 | 0.384 | nih.gov |

Evaluation against Diverse Cancer Cell Lines (e.g., HepG2, MCF-7, Non-Small Cell Lung, CNS)

Derivatives of this compound belong to the broader class of benzamides, which have been extensively investigated for their potential as anticancer agents. Research has demonstrated that these compounds exhibit cytotoxic activity against a wide array of human cancer cell lines, including those from hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), non-small cell lung cancer (NSCLC), and central nervous system (CNS) cancers.

The in vitro antiproliferative activity is a key measure of a compound's potential. For instance, the derivative N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) displayed potent inhibitory activity against the HepG2 cell line with a half-maximal inhibitory concentration (IC50) of 1.30 µM. nih.govfrontiersin.org In another study, a series of novel N-(piperidine-4-yl)benzamide derivatives were evaluated, with one compound showing an even greater potency against HepG2 cells, recording an IC50 value of 0.25 μM. researchgate.net

The activity of these derivatives extends to breast cancer cell lines. Imidazole-based N-phenylbenzamide derivatives have shown efficacy against the MCF-7 cell line; derivative 4f, for example, exhibited an IC50 value of 8.9 µM. nih.gov Other related structures, such as 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, have also been tested against MCF-7 cells, with one compound showing an IC50 of 100 µM. nih.gov Furthermore, certain thiazole-based nitrogen mustard heterocycles have demonstrated strong inhibitory effects on MCF-7 cells, with IC50 values as low as 4.53 µM. nih.gov

In the context of non-small cell lung cancer, imidazole-based N-phenylbenzamide derivative 4f was effective against the A549 cell line with an IC50 value of 7.5 µM. nih.gov The potential of benzamide derivatives against lung cancer is also supported by QSAR studies on benzylidene hydrazine (B178648) benzamides, which have been tested for their activity against the A459 human lung cancer cell line. unair.ac.id

Regarding CNS malignancies, substituted benzoyltaurinamide derivatives have shown moderate to good cytotoxicity against the SH-SY5Y neuroblastoma cell line, with IC50 values ranging from 26.0 to 237.8 µM. nih.gov Additionally, piperidine-based benzothiazole (B30560) derivatives have been screened for anticancer activity against the rat brain glioma (C6) cell line. nih.gov

Table 1: In Vitro Cytotoxicity of Benzamide Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 | Hepatocellular Carcinoma | 1.30 | nih.govfrontiersin.org |

| N-(piperidine-4-yl)benzamide derivative | HepG2 | Hepatocellular Carcinoma | 0.25 | researchgate.net |

| Imidazole-based N-phenylbenzamide (derivative 4f) | MCF-7 | Breast Adenocarcinoma | 8.9 | nih.gov |

| Imidazole-based N-phenylbenzamide (derivative 4e) | MCF-7 | Breast Adenocarcinoma | 9.2 | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (compound 2c) | MCF-7 | Breast Adenocarcinoma | 100 | nih.gov |

| Thiazole-based nitrogen mustard derivative | MCF-7 | Breast Adenocarcinoma | 4.53 | nih.gov |

| Imidazole-based N-phenylbenzamide (derivative 4f) | A549 | Non-Small Cell Lung Cancer | 7.5 | nih.gov |

| Benzoyltaurinamide derivative (compound 2) | SH-SY5Y | Neuroblastoma (CNS) | 26.0 | nih.gov |

Mechanisms of Cell Growth Inhibition (e.g., Apoptosis Induction)

The anticancer effects of this compound derivatives are often mediated by their ability to halt cell proliferation and induce programmed cell death, or apoptosis. psu.edu Studies on the derivative FNA in HepG2 cells revealed that its antitumor activity is linked to the promotion of both apoptosis and cell cycle arrest in the G2/M phase. nih.govfrontiersin.org

Further mechanistic insights come from related benzamide structures. For example, certain N-(piperidine-4-yl)benzamide derivatives induce cell cycle arrest in hepatocarcinoma cells through a p53/p21-dependent pathway. researchgate.net This involves the enhanced expression of key regulatory proteins such as p21, p53, and Rb. researchgate.net

A significant mechanism of action for these compounds is the induction of the intrinsic apoptotic pathway. nih.gov Research on substituted benzoyltaurinamide derivatives demonstrated that they can upregulate pro-apoptotic proteins like BAX, caspase-3, and caspase-9, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL in cancer cells. nih.gov The activation of caspase-3 is a critical step in the execution phase of apoptosis. tandfonline.com This modulation of the Bcl-2 family of proteins and subsequent caspase activation is a hallmark of apoptosis-mediated cell death. nih.gov

Selectivity Studies against Non-Tumorigenic Cell Lines

A crucial aspect of developing effective anticancer agents is ensuring they selectively target cancer cells while minimizing harm to healthy, non-tumorigenic cells. This reduces the severe side effects often associated with conventional chemotherapy. nih.gov Research into benzamide derivatives has included evaluations of their cytotoxicity against normal cells to determine their selectivity index (SI).

In one study, methoxyphenyl-substituted benzoyltaurinamide derivatives were found to be effective against multiple cancer cell lines while also exhibiting preferential selectivity for cancerous breast cells over noncancerous breast cell lines. nih.gov These compounds demonstrated SI values ranging from 3 to 9, indicating a favorable therapeutic window. nih.gov This suggests that the incorporation of specific substituted aromatic rings can significantly enhance the cytotoxicity and selectivity of these derivatives. nih.gov

The importance of evaluating cytotoxicity in healthy cells has been a point of emphasis in multiple studies on related heterocyclic compounds. nih.gov For example, a triazolo-thiadiazole derivative was found to be approximately 400-fold less toxic to normal fibroblast cells (WI38) compared to a gastric cancer cell line (NUGC), highlighting the potential for high selectivity in this class of compounds. nih.gov

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, II, IX, XII)

Derivatives of this compound have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. CAs are zinc-metalloenzymes involved in crucial physiological processes, and their inhibition has therapeutic applications in various diseases, including cancer. unair.ac.idnih.gov The cytosolic isoforms hCA I and II are widespread, while hCA IX and XII are transmembrane isoforms associated with tumors. nih.gov

A study on sulfonyl semicarbazides, which included a derivative incorporating a 4-acetamido-phenyl moiety (compound 13), provided specific inhibition data against these four isoforms. nih.gov This compound was a potent inhibitor of the cytosolic isoform hCA II and the tumor-associated isoform hCA XII. nih.gov However, it showed weaker inhibitory activity against hCA IX compared to other derivatives in the same series. nih.gov Specifically, the inhibition constants (Ki) were 41.3 nM for hCA I, 3.6 nM for hCA II, 81.3 nM for hCA IX, and 0.71 nM for hCA XII. nih.gov

Table 2: Carbonic Anhydrase Inhibition by a 4-Acetamido-phenyl Derivative

| hCA Isoform | Inhibition Constant (Ki) in nM | Reference |

|---|---|---|

| hCA I | 41.3 | nih.gov |

| hCA II | 3.6 | nih.gov |

| hCA IX | 81.3 | nih.gov |

| hCA XII | 0.71 | nih.gov |

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that plays a significant role in various cellular signaling pathways, and its inhibition has been explored for therapeutic intervention in several central nervous system (CNS) conditions. frontiersin.org The benzamide structural motif is found in compounds known to inhibit PDE4. For instance, rolipram (B1679513), a known PDE4 inhibitor, is a benzamide derivative. frontiersin.org Research has shown that PDE4 inhibition can protect against neuronal apoptosis, indicating its potential as a therapeutic target. frontiersin.org While direct inhibitory data for this compound against PDE4 is not extensively detailed in the provided context, the activity of other benzamides like rolipram suggests that this is a plausible mechanism of action for this class of compounds.

HIV-1 Integrase Inhibition (for related compounds)

In the search for new antiviral agents, benzamide derivatives have also been identified as having anti-HIV-1 activity. nih.gov The rapid emergence of drug resistance necessitates the development of novel molecules that target different stages of the HIV-1 life cycle. nih.gov One such target is HIV-1 integrase, an essential enzyme for viral replication. researchgate.net

A benzamide derivative identified as AH0109 has demonstrated potent anti-HIV-1 activity with a 50% effective concentration (EC50) of 0.7 µM in HIV-1-susceptible CD4(+) C8166 T cells. nih.gov Mechanistic studies revealed that AH0109 functions by significantly inhibiting both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov Notably, this compound was also effective against HIV-1 strains that are resistant to several routinely used anti-HIV-1 drugs, including the integrase inhibitor raltegravir. nih.gov This suggests that such benzamide derivatives could be developed as a new class of anti-HIV-1 agents. nih.gov

Exploration of Other Therapeutic Modalities for Related Compounds

While the primary therapeutic applications of a compound may be the main focus of research, exploring its derivatives and related structures for other biological activities can unveil new therapeutic opportunities. This section delves into the preclinical evaluation of compounds structurally related to this compound for their potential in treating other conditions, namely malaria, and for their activity at cannabinoid receptors and as anticonvulsants.

Antiplasmodial Activity

The global challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the discovery of novel antimalarial agents. nih.gov Research into various chemical scaffolds has identified benzamide and acetanilide (B955) derivatives as possessing potential antiplasmodial properties. nih.goveurekaselect.com

Studies on benzamide analogues have revealed that their mechanism of action can involve the inhibition of hemozoin formation, a critical detoxification process for the parasite. nih.govacs.org This inhibition leads to the accumulation of toxic free heme within the parasite. Structure-activity relationship (SAR) investigations on benzamides have highlighted that derivatives with an electron-deficient aromatic ring and the ability to adopt a flat conformation are more effective at inhibiting β-hematin (a synthetic form of hemozoin) formation. nih.govacs.org This planarity is believed to facilitate crucial π-π stacking interactions with ferriprotoporphyrin IX (Fe(III)PPIX), the monomeric unit of hemozoin. acs.org Notably, some of the most potent benzamide analogues have demonstrated nanomolar activity against P. falciparum with low cytotoxicity and good metabolic stability in vitro. nih.govacs.org Unlike quinoline-based antimalarials, the introduction of amine side chains to these benzamides did not result in their accumulation within the parasite. acs.org

Furthermore, a broad range of pharmacological activities have been attributed to acetanilide (N-phenylacetamide) derivatives, including antimalarial activity. eurekaselect.com The acetamido group present in this compound is a key feature of the acetanilide scaffold, suggesting that derivatives of this compound could be explored for their potential to combat malaria. The exploration of derivatives of this compound, which contains both a benzamide and an acetamido moiety, could therefore be a promising avenue for the development of new antimalarial candidates.

Cannabinoid Receptor Type 2 (CB2) Inverse Agonism

The cannabinoid receptor type 2 (CB2), a G protein-coupled receptor (GPCR), is primarily expressed in immune cells and plays a role in modulating inflammation. patsnap.comnih.gov While agonists at this receptor are widely studied, inverse agonists, which reduce the basal activity of the receptor, are also of significant therapeutic interest. patsnap.com An inverse agonist stabilizes the inactive conformation of the receptor, leading to a biological effect opposite to that of an agonist. patsnap.com

Research has shown that minor structural modifications to a cannabinoid ligand can dramatically alter its pharmacological profile, switching it from an agonist to an inverse agonist or antagonist. nih.gov This phenomenon highlights the subtle nature of ligand-receptor interactions. Various chemical scaffolds, including benzamides, have been investigated for their potential as CB2 inverse agonists. nih.goveurekaselect.com For instance, pyrazolidene benzamide derivatives have been studied, with the -ylidene benzamide moiety identified as crucial for functional activity at the CB2 receptor. nih.gov

The functional activity of certain classes of compounds, such as 1,8-naphthyridin-2(1H)-one-3-carboxamides, has been shown to be modulated by substituents on the core scaffold. The introduction of specific substituents can switch the compound's activity from agonistic to antagonistic/inverse agonistic. acs.org This principle of "flipping the switch" through chemical modification is a key strategy in modern drug design. Given that the benzamide core is present in known CB2 receptor ligands, it is plausible that derivatives of this compound could be designed to exhibit CB2 inverse agonism.

Table 1: Functional Activity of Selected 1,8-Naphthyridin-2(1H)-one-3-carboxamide Derivatives at the CB2 Receptor

| Compound | CB2R EC50 (nM) (β-arrestin 2 assay) | Functional Activity |

| A1 | 17.6 | Agonist |

| A2 | 29.6 | Agonist |

| 5 | - | Agonist |

| 14 | - | Agonist |

| 17 | - | Inverse Agonist/Antagonist |

| 18 | - | Inverse Agonist/Antagonist |

| 23 | - | Inverse Agonist/Antagonist |

| Data sourced from a study on 1,8-naphthyridin-2(1H)-one-3-carboxamides, demonstrating the switch in functionality based on substitution patterns. acs.org |

Anticonvulsant Activity of Thiadiazole-Benzamide Hybrids

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new anticonvulsant agents with improved efficacy and fewer side effects. acs.org The 1,3,4-thiadiazole (B1197879) ring is a versatile heterocyclic scaffold that has been incorporated into numerous compounds with a wide range of biological activities, including anticonvulsant effects. nih.govfrontiersin.org

A recognized pharmacophore model for anticonvulsant activity includes features such as a hydrophobic aryl ring, a hydrogen bonding domain, an electron-donor group, and a distal hydrophobic site. koreascience.kr Hybrid molecules that combine the 1,3,4-thiadiazole ring with a benzamide moiety have been synthesized and evaluated for their potential as anticonvulsants. nih.gov These hybrids are designed to incorporate the key structural features required for activity.

In preclinical studies, these thiadiazole-benzamide hybrids have been assessed using standard models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. nih.govnih.gov The MES test is indicative of a compound's ability to prevent seizure spread, while the scPTZ test suggests activity against absence seizures. Several novel N-(5-substituted-1,3,4-thiadiazol-2-yl)benzamide derivatives have shown promising anticonvulsant activity in these models. nih.gov For example, compounds with specific substitutions on the benzamide ring have demonstrated significant protection against induced seizures. nih.gov The structure-activity relationship of these hybrids indicates that the nature and position of substituents on the aryl rings are critical for their anticonvulsant potency. frontiersin.org

Table 2: Anticonvulsant Activity of Selected Thiadiazole-Benzamide Derivatives

| Compound | MES (% Protection) | scPTZ (% Protection) |

| 6d | High | High |

| 7d | High | High |

| Results for compounds 6d and 7d from a study on novel substituted 1,3,4-thiadiazole derivatives, indicating significant activity in both MES and scPTZ models. nih.gov |

Structure Activity Relationship Sar and Medicinal Chemistry Optimization of 4 Acetamido N 4 Fluorophenyl Benzamide

Identification of Essential Pharmacophoric Features for Biological Response

The biological activity of N-arylbenzamides, including 4-acetamido-N-(4-fluorophenyl)benzamide, is intrinsically linked to a specific arrangement of pharmacophoric features. A robust pharmacophore model for many aminophenyl benzamide (B126) derivatives highlights the necessity of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor arranged in a discrete geometry.

The core N-phenylbenzamide framework itself is considered an "extremely simple scaffold" that can present the necessary features to interact with biological targets. The key elements for the biological response of this compound and its analogs can be summarized as:

Two Aromatic Rings: The benzamide and the fluorophenyl rings provide a hydrophobic core that can engage in van der Waals and π-π stacking interactions with the target protein. These hydrophobic characteristics are often crucial for inhibitory activity.

Hydrogen Bond Donors and Acceptors: The acetamido group (-NHCOCH₃) and the benzamide linkage (-CONH-) are critical hydrogen bonding motifs. The N-H protons of both the acetamido and benzamide groups can act as hydrogen bond donors, while the carbonyl oxygens serve as hydrogen bond acceptors. These interactions are vital for anchoring the molecule within the binding site of a target protein.

A Defined Spatial Arrangement: The relative orientation of the aromatic rings and the hydrogen bonding groups is crucial for optimal binding. The amide bond, while providing key interactions, also introduces a degree of rigidity to the molecule, helping to maintain a favorable conformation for biological activity.

Influence of Fluorine Atom Substitution on Potency, Selectivity, and Molecular Interactions

The substitution of a fluorine atom on the phenyl ring is a common and impactful strategy in medicinal chemistry. In the context of this compound, the para-fluorine atom exerts a significant influence on the compound's physicochemical properties and its interactions with biological targets.

The introduction of fluorine can modulate several key parameters:

Potency: Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, potentially enhancing binding affinity through favorable electrostatic interactions with the target protein. For instance, in some N-phenylbenzamide derivatives, fluorine substitution has been shown to be a key factor in their biological activity.

Selectivity: The specific placement of the fluorine atom can influence the selectivity of the compound for its intended target over other proteins. This is due to the unique steric and electronic environment created by the fluorine atom, which may be more complementary to the binding site of one target over another.

Systematic Structural Modifications and Their Biological Impact

The systematic modification of the this compound scaffold has been a key strategy to explore and optimize its biological activity. These modifications can be broadly categorized into changes on the fluorophenyl moiety, alterations of the core linkages, and the incorporation of heterocyclic rings.

Varied Substitutions on the Fluorophenyl Moiety (e.g., 3-substituted-4-fluorophenyl)

Introducing additional substituents on the fluorophenyl ring can have a profound impact on the compound's activity. The nature and position of these substituents can influence steric hindrance, electronic properties, and the potential for new interactions within the binding pocket. For example, a quantitative structure-activity relationship (QSAR) study of N-((3-Benzamido-4- oxo-3,4-dihydroquinazolin-2-yl) methyl)-N-(substituted phenyl) benzamide derivatives, a related class of compounds, indicated that substitutions on the phenyl ring significantly affect their inhibitory activity.

| Modification | Rationale | Observed Biological Impact (Illustrative) |

| Introduction of a second halogen (e.g., 3-chloro-4-fluorophenyl) | To explore the effects of increased hydrophobicity and altered electronics. | Can lead to either an increase or decrease in activity depending on the specific target and the steric tolerance of the binding site. |

| Addition of a methyl or methoxy group | To probe for hydrophobic pockets and potential hydrogen bonding interactions. | The impact is highly dependent on the topology of the binding site. |

| Introduction of a trifluoromethyl group | To significantly alter electronic properties and increase lipophilicity. | Often leads to enhanced potency due to favorable interactions and improved membrane permeability. |

Alterations to the Acetamido and Benzamide Linkages

The acetamido and benzamide linkages are not merely spacers but are integral to the pharmacophore, providing key hydrogen bonding interactions. Altering these linkages through bioisosteric replacement can lead to compounds with improved properties such as enhanced metabolic stability, better permeability, and modified selectivity.

Bioisosteric replacements for the amide bond are a common strategy in medicinal chemistry to overcome issues like poor metabolic stability.

| Linkage Modification | Bioisosteric Replacement | Potential Impact on Biological Profile |

| Benzamide Linkage (-CONH-) | Reversed Amide (-NHCO-) | Can alter the vector of hydrogen bonding and impact binding orientation. |

| Thioamide (-CSNH-) | Increases lipophilicity and alters hydrogen bonding capacity, with the thioamide NH being more acidic. | |

| Trifluoroethylamine (-CH₂CF₃NH-) | Mimics the electronegative nature of the carbonyl group and can enhance metabolic stability. | |

| Acetamido Group (-NHCOCH₃) | Sulfonamide (-NHSO₂CH₃) | Changes the geometry and hydrogen bonding properties. |

| Urea (-NHCONH₂) | Introduces an additional hydrogen bond donor and can alter solubility. |

Incorporation of Diverse Heterocyclic Rings (e.g., Pyrrole, Imidazole, Thiadiazole, Triazole)

Replacing one of the aromatic rings or appending heterocyclic moieties to the core structure is a widely used strategy to explore new chemical space and improve pharmacological properties. Heterocyclic rings can introduce new hydrogen bonding opportunities, modulate lipophilicity, and provide a rigid scaffold for optimal presentation of key functional groups.

Pyrrole and Imidazole: The incorporation of a pyrrole or imidazole ring can introduce additional hydrogen bond donors and acceptors, potentially leading to enhanced binding affinity. A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives showed that the pyrrole core was important for inhibitory potency. Similarly, imidazole-based N-phenylbenzamide derivatives have been synthesized and shown to possess anticancer activity.

Thiadiazole and Triazole: These five-membered heterocycles are often used as bioisosteres for amide and ester groups. They can improve metabolic stability and act as hydrogen bond acceptors. Several studies have reported the synthesis of 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole derivatives with significant biological activities.

| Incorporated Heterocycle | Potential Advantages | Illustrative Biological Activity |

| Pyrrole | Can act as a hydrogen bond donor and engage in π-stacking interactions. | Derivatives have shown metallo-β-lactamase inhibitory activity. |

| Imidazole | Provides both hydrogen bond donor and acceptor capabilities and can act as a metal chelator. | Imidazole-containing N-phenylbenzamides have demonstrated anticancer properties. |

| 1,3,4-Thiadiazole | Often enhances antimicrobial and anticancer activities. | Derivatives have shown potent antimicrobial and anticancer effects. |

| 1,2,4-Triazole | Can improve metabolic stability and offers multiple points for further functionalization. | Triazole derivatives have been investigated for various therapeutic applications, including antimicrobial and anticancer activities. |

Lead Compound Optimization Strategies

The process of optimizing a lead compound like this compound involves a multifaceted approach aimed at enhancing its potency, selectivity, and pharmacokinetic properties. Key strategies include:

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to predict the binding mode of the lead compound. This information can then guide the design of new analogs with improved complementarity to the binding site. For example, in the optimization of a 4-aminopyridine benzamide scaffold, structure-based design was used to discover modifications that improved potency and selectivity.

Bioisosteric Replacement: As discussed in section 4.3.2, the replacement of key functional groups with bioisosteres is a powerful tool for lead optimization. This can be used to address liabilities such as poor metabolic stability or to fine-tune the electronic and steric properties of the molecule for better target engagement.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can provide valuable insights for designing more potent analogs. QSAR studies on aminophenyl benzamide derivatives have highlighted the importance of hydrophobic and hydrogen bonding characteristics for their activity.

Rational Design for Enhanced Target Affinity and Selectivity

The rational design of this compound and its derivatives is centered on mimicking the binding motifs of natural CRBN substrates while optimizing physicochemical properties for improved therapeutic potential. scispace.comacs.org Traditional CRBN-binding ligands, such as those derived from thalidomide, rely on interactions involving a glutarimide moiety that docks into a conserved tri-tryptophan pocket of the CRBN protein. scispace.com However, medicinal chemistry efforts have sought to simplify these complex structures to improve their suitability as therapeutic agents. scispace.com

The design of benzamide-type binders is informed by studies of minimal CRBN ligands and the optimization of screening hits. acs.org These efforts have revealed that the essential interactions for CRBN binding can be replicated by non-phthalimide scaffolds. The incorporation of a fluorine atom, as seen in the 4-fluorophenyl group of the titular compound, is a key strategy in this rational design process. acs.org Fluorine substitution is a well-established tactic in medicinal chemistry known to positively influence several critical properties of a drug candidate. acs.orgresearchgate.net Specifically, fluorination can enhance binding affinity to the target protein. For instance, studies on related benzamides have shown that perfluorination can increase CRBN binding affinity when compared to non-fluorinated analogs. acs.orgresearchgate.net This enhancement is often attributed to the unique electronic properties of fluorine, which can modulate the molecule's conformation and interactions with the protein's active site. researchgate.net

Strategies for Developing Non-Phthalimide Cereblon (CRBN) Binders

A significant driver for the development of this compound and related structures is the need to overcome the limitations associated with traditional immunomodulatory imide drugs (IMiDs) like thalidomide, pomalidomide, and lenalidomide. nih.govacs.org While these IMiDs are effective CRBN recruiters, they possess inherent liabilities. A primary concern is their chemical instability; the phthalimide moiety is susceptible to hydrolytic degradation under physiological conditions. scispace.comnih.gov This instability can affect the compound's pharmacokinetic profile and efficacy.

Another major drawback of IMiD-based ligands is their "molecular glue" activity, which leads to the degradation of so-called neosubstrates—proteins not naturally targeted by CRBN, such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). nih.govnih.gov This off-target degradation can lead to undesired biological effects and toxicities. nih.gov

To address these challenges, research has focused on developing non-phthalimide CRBN binders. The core strategy involves replacing the hydrolysis-prone phthalimide ring with more stable aromatic or heteroaromatic systems, such as the benzamide core. acs.orgnih.gov This approach has led to the discovery of novel scaffolds, including phenyl glutarimides and benzamide derivatives, that retain high affinity for CRBN but exhibit significantly improved chemical stability. scispace.comacs.orgnih.gov These efforts have yielded conformationally-locked benzamide derivatives that effectively mimic the interactions of natural CRBN degrons, display enhanced chemical robustness, and possess a more favorable selectivity profile regarding neosubstrate recruitment. scispace.comresearchgate.netnih.gov

| Compound Type | Core Moiety | Key Advantages | Key Disadvantages |

|---|---|---|---|

| IMiD-based Binders (e.g., Pomalidomide) | Phthalimide | Established CRBN recruiters | Hydrolytic instability, Neosubstrate degradation (e.g., IKZF3) scispace.comnih.gov |

| Benzamide-based Binders | Benzamide | Improved chemical stability, Reduced neosubstrate degradation scispace.comacs.org | Requires optimization for potent CRBN binding |

| Phenyl Glutarimide Binders | Phenyl Glutarimide | Retained CRBN affinity, Improved chemical stability nih.gov | SAR still under extensive exploration |

Application in Targeted Protein Degradation: PROTAC Design

The development of optimized CRBN binders like this compound is closely tied to their application in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.

Development of Benzamide-Type CRBN Recruiters

Benzamide-type molecules are increasingly utilized as CRBN-recruiting ligands in the design of PROTACs. scispace.comnih.gov A PROTAC consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase (the "recruiter"), and a linker connecting the two. The benzamide moiety serves as the E3 ligase recruiter, specifically hijacking the CRL4-CRBN complex.

The utility of these novel benzamide recruiters has been demonstrated by incorporating them into PROTACs targeting various proteins of therapeutic interest. acs.org For example, potent benzamide-type ligands have been successfully converted into effective degraders of proteins such as BRD4 and HDAC6. acs.orgnih.gov These resulting PROTACs have shown superiority when compared to benchmark degraders that utilize traditional IMiD-based recruiters, highlighting the advantages of the optimized benzamide scaffold. scispace.com The development of these recruiters expands the toolbox for PROTAC design, offering alternatives to the commonly used lenalidomide and pomalidomide scaffolds. nih.gov

Optimization for Chemical Stability and Neosubstrate Selectivity

A primary goal in the optimization of benzamide-type recruiters is to enhance both chemical stability and selectivity for the intended target protein, while avoiding the off-target degradation of neosubstrates.

Chemical Stability: As previously noted, the phthalimide moiety of IMiDs is prone to hydrolysis. nih.gov By replacing this group with a more chemically robust benzamide core, the resulting PROTACs exhibit significantly improved stability. acs.org This enhanced stability is crucial for developing viable drug candidates, as it can lead to more predictable pharmacokinetics and sustained efficacy. Research on phenyl glutarimides, another class of non-phthalimide binders, also supports the hypothesis that replacing the electron-withdrawing phthalimide moiety generates analogues with improved stability towards hydrolysis. nih.gov

Neosubstrate Selectivity: A key advantage of benzamide-based CRBN binders is their improved selectivity profile. scispace.com While IMiDs induce the degradation of neosubstrates like IKZF1 and IKZF3, optimized benzamide ligands show significantly reduced activity toward these off-targets. scispace.comnih.govnih.gov This "cleaner" degradation profile is highly desirable, as it minimizes the potential for unintended pharmacological effects. The development of PROTACs from these selective CRBN ligands allows for the specific knockdown of a target protein without the promiscuous activity associated with IMiD-based degraders. nih.gov This focused activity makes them valuable as highly selective chemical probes and potentially safer therapeutic agents. nih.govacs.orgnih.gov

| CRBN Ligand Type | Relative Chemical Stability | Neosubstrate (IKZF1/3) Degradation | Utility in PROTACs |

|---|---|---|---|

| Pomalidomide (IMiD) | Low (hydrolytically unstable) scispace.com | High nih.gov | Effective, but with off-target liabilities nih.gov |

| Optimized Benzamide | High (hydrolytically stable) acs.org | Significantly decreased nih.govacs.org | Potent and selective degraders with improved safety profile acs.org |

Computational Chemistry and Theoretical Studies on 4 Acetamido N 4 Fluorophenyl Benzamide and Its Analogues

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is widely employed in drug design to forecast the binding mode and affinity of a ligand with a target protein.

Studies on various benzamide (B126) analogues demonstrate their potential to interact with a range of biological targets. For instance, docking studies on fluorinated 3-benzylamino benzamides identified them as potential inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a target in managing hyperlipidemia. nih.gov In one such study, benzamide analogues showed significant inhibitory activities, with IC50 values as low as 0.75 μM. nih.gov The binding affinities for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against α-glucosidase and α-amylase enzymes ranged from -7.9 to -9.8 kcal/mol, indicating strong and stable binding. nih.gov

In a series of novel acetylcholinesterase inhibitors, the derivative containing a 4-fluorophenyl moiety was identified as the most potent, with an IC50 value of 16.42 ± 1.07 µM. researchgate.net Similarly, molecular docking of benzamide analogues as FtsZ inhibitors, a target for antimicrobial agents, has been successfully performed, with binding energies calculated using the molecular mechanics/generalized born surface area (MM/GBSA) method. nih.gov These studies collectively suggest that a molecule like 4-acetamido-N-(4-fluorophenyl)benzamide, which combines both the acetamido and fluorophenyl features, would likely exhibit strong binding affinities to relevant biological targets.

Table 1: Binding Affinities of Selected Benzamide Analogues Against Various Targets

| Compound Class | Target Enzyme | Binding Energy (kcal/mol) | IC50 (µM) |

|---|---|---|---|

| 2-chloro-4-nitrobenzamide derivatives | α-Amylase | -7.9 to -9.8 | N/A |

| 2-chloro-4-nitrobenzamide derivatives | α-Glucosidase | -8.0 to -9.7 | N/A |

| Fluorinated 3-benzylamino benzamides | CETP | N/A | 0.75 |

| 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivatives | Acetylcholinesterase | N/A | 16.42 |

Data synthesized from studies on various benzamide analogues. nih.govnih.govresearchgate.net

The stability of a ligand-receptor complex is determined by a network of intermolecular interactions. For benzamide derivatives, hydrogen bonds and hydrophobic interactions are consistently identified as crucial for binding. nih.govnih.gov Docking simulations of inhibitors in the active site of the FtsZ protein revealed critical hydrogen bond interactions with amino acid residues such as Val 207, Asn 263, and Leu 209. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is instrumental in assessing the stability, reactivity, and electronic properties of molecules.

The stability and reactivity of a molecule can be predicted by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. rjptonline.orgresearchgate.net

DFT studies on di-fluorine benzamide molecules showed that the introduction of fluorine atoms slightly reduces the HOMO-LUMO energy gap compared to the parent benzamide molecule, suggesting a modest increase in reactivity. rjptonline.org For example, the energy gap for benzamide is 5.65 eV, while for meta-di-fluorine benzamide, it is 5.51 eV. rjptonline.org Other reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω), are also calculated from DFT to provide a more detailed picture of reactivity. nih.gov A higher value for chemical softness (the reciprocal of hardness) is associated with lower kinetic stability. nih.govresearchgate.net

Table 2: Quantum Chemical Reactivity Descriptors for Benzamide and a Fluorinated Analogue

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzamide | - | - | 5.65 |

| meta-di-fluorine benzamide | - | - | 5.51 |

Data from a DFT study on benzamide and its derivatives. rjptonline.org

DFT calculations provide detailed insight into the electronic landscape of a molecule. The distribution of HOMO and LUMO across the molecular structure identifies the most probable sites for electrophilic and nucleophilic attacks, respectively. rjptonline.orgresearchgate.net In di-fluorine benzamide molecules, the HOMO and LUMO are significantly influenced by the positions of the fluorine atoms. rjptonline.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution and are used to predict how a molecule will interact with other species. The regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are favorable for nucleophilic attack. For benzamide derivatives, the most negative potential is generally located around the oxygen atom of the carbonyl group, indicating its role as a primary site for electrophilic interactions. researchgate.net The analysis of the electronic properties of 4-fluoro-N-(4-fluorophenyl)benzamide suggests a LUMO energy of -2.91 eV, indicating a degree of electrophilicity that influences its reactivity.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Insights

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This method provides valuable information on the conformational flexibility of a ligand and the stability of its complex with a receptor. In drug design, MD simulations are often performed after molecular docking to validate the binding poses and assess the stability of the predicted interactions. nih.govnih.gov

For various benzamide-acetamide pharmacophores, MD simulations have confirmed the formation of stable complexes with target proteins, with no significant conformational changes observed throughout the simulation period. acs.orgresearchgate.netnih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein-ligand complex. A stable RMSD value over the simulation time (e.g., 15 to 100 ns) suggests that the ligand remains securely bound in the active site and that the complex is stable. nih.govacs.org These simulations provide a dynamic validation of the static picture offered by molecular docking, confirming that the key intermolecular interactions are maintained over time.

Utilization of MM-GBSA and PCA Studies

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used computational approach to estimate the binding free energy of a ligand to a protein. nih.gov This method combines molecular mechanics energy calculations with a continuum solvation model to provide a more accurate prediction of binding affinity compared to simple docking scores. nih.gov

MM-GBSA analysis decomposes the binding free energy into various components, including electrostatic interactions, van der Waals forces, and solvation energies. researchgate.net This allows for a detailed understanding of the driving forces behind ligand binding. For example, in a study of carbonic anhydrase inhibitors, the MM-GBSA approach yielded a strong correlation with experimental binding affinities (R² = 0.77) when using B3LYP-D3(BJ) ESP atomic charges. nih.gov This highlights the importance of using appropriate parameters in these calculations. nih.gov The method has been shown to be effective in ranking diverse inhibitors, although its performance can vary depending on the system under investigation. nih.govnih.gov

Principal Component Analysis (PCA) is another computational technique that can be applied to MD simulation trajectories to analyze the collective motions of the protein-ligand complex. PCA helps to identify the dominant modes of motion and can provide insights into conformational changes that occur upon ligand binding.

Table 1: Representative MM-GBSA Binding Free Energy Calculations for Ligand-Protein Complexes

| Ligand | Target Protein | ΔG_bind (kcal/mol) | Key Contributing Energy Terms |

| Phenylisocytosine | Plasmodium falciparum transketolase | -26.05 | Not specified |

| Oxythiamine (reference) | Plasmodium falciparum transketolase | -16.85 | Not specified |

This table provides illustrative data from a study on antimalarial candidates and is not specific to this compound. The data demonstrates the application of MM-GBSA in comparative binding energy analysis. researchgate.net

Crystal Packing Analysis and Supramolecular Interactions

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.net By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. researchgate.net

For analogues of this compound, Hirshfeld surface analysis has been instrumental in deconvoluting the complex network of intermolecular contacts. nih.govresearchgate.net The corresponding 2D fingerprint plots provide a quantitative summary of these interactions, breaking them down into contributions from different atom pairs (e.g., H···H, H···O, H···F). researchgate.net In the crystal structure of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, a related compound, the Hirshfeld analysis revealed that contacts involving hydrogen atoms are dominant. nih.gov Similarly, for 2-azido-N-(4-fluorophenyl)acetamide, this analysis was performed to understand the interactions connecting hydrogen-bonded chains. nih.gov

Table 2: Hirshfeld Surface Analysis Data for N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | Dominant |

| H···O/O···H | Significant |

| H···F/F···H | Present |

| H···C/C···H | Present |

| C···O/O···C | Present |

This table is based on the findings for a related acetamide (B32628) derivative and illustrates the type of data obtained from Hirshfeld surface analysis. researchgate.net

Identification of Intermolecular Hydrogen Bonding Networks (N-H···O, C-H···N)

Hydrogen bonds are among the most significant directional interactions that guide the assembly of molecules in the solid state. In the crystal structures of benzamide and acetamide derivatives, N-H···O hydrogen bonds are a common and crucial feature. nih.govresearchgate.net

In many related structures, molecules are linked into chains or dimers via N-H···O hydrogen bonds between the amide N-H group and a carbonyl oxygen atom of an adjacent molecule. nih.govresearchgate.net For instance, in 2-azido-N-(4-fluorophenyl)acetamide, each of the two independent molecules in the asymmetric unit forms N-H···O hydrogen-bonded chains. nih.gov Computational studies on acetamide derivatives have also been used to examine the properties of these hydrogen bonds. researchgate.net

Investigation of π-π Stacking and Other Weak Interactions

Beyond classical hydrogen bonds, weaker interactions such as π-π stacking, C-H···π, and C-F···π interactions play a vital role in stabilizing the crystal structures of aromatic compounds. rsc.orgnih.gov

In the crystal structure of an analogue, C17H18N2O2, π-π stacking interactions with a centroid-centroid distance of 3.962 Å were observed to contribute to the crystal's stability. researchgate.net For 2-azido-N-(4-fluorophenyl)acetamide, slipped π-stacking interactions, along with C-F···π(ring) and C=O···π(ring) interactions, connect the N-H···O hydrogen-bonded chains. nih.govresearchgate.net

The presence of fluorine atoms can introduce specific weak interactions, such as C-H···F and C-F···π, which have been analyzed in detail for various fluorinated N-phenylacetamides. rsc.org Energy calculations have shown that these interactions are primarily dispersive in nature, with some electrostatic contribution. rsc.org In the crystal of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, short O···π contacts appear to reinforce C-H···O hydrogen-bonded dimers. nih.govresearchgate.net The investigation of these varied and subtle interactions is essential for a complete understanding of the supramolecular chemistry of this compound and its analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.